molecular formula C8H10BrNO2S B3176263 5-Bromo-2-isopropylsulfonylpyridine CAS No. 98626-94-9

5-Bromo-2-isopropylsulfonylpyridine

Cat. No. B3176263
CAS RN: 98626-94-9
M. Wt: 264.14 g/mol
InChI Key: UHQVOIMTFMKMSD-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropylsulfonylpyridine, also known as 5-Br-2-IPSP, is a novel chemical compound that has recently been found to have potential applications in a variety of scientific fields, including biochemistry, pharmacology, and synthetic chemistry. This compound has been found to have a wide range of biological activities, and has been demonstrated to be a useful tool for studying the structure and function of biological systems.

Scientific Research Applications

Antiproliferative and Cytotoxic Activity

5-Bromo-2-isopropylsulfonylpyridine has been investigated for its antiproliferative and cytotoxic properties. Researchers synthesized five series of 5-bromosubstituted derivatives of indole phytoalexins using a straightforward approach. These novel compounds were screened in vitro against seven human cancer cell lines. Some analogues exhibited antiproliferative activity comparable to that of cisplatin, a commonly used chemotherapy drug. Remarkably, their toxicity on normal 3T3 cells was lower than that of cisplatin .

Antifungal and Antibacterial Effects

Indole phytoalexins, including 5-bromosubstituted derivatives, possess a broad spectrum of biological activities. They exhibit antifungal effects and moderate antibacterial activity. These compounds play a crucial role in plant defense mechanisms when cruciferous vegetables (such as broccoli, cabbage, and cauliflower) are exposed to stressors like pathogens or heavy metals .

Antiprotozoal Properties

Indole phytoalexins have also demonstrated antiprotozoal activity. While specific studies on 5-Bromo-2-isopropylsulfonylpyridine are limited, the broader class of indole phytoalexins shows promise in combating protozoan infections .

Cancer Chemoprevention

High consumption of cruciferous vegetables has been associated with decreased cancer risk in humans. Indole phytoalexins, including 5-bromosubstituted derivatives, exhibit cancer chemopreventive properties. Although further research is needed, these compounds may contribute to reducing cancer incidence .

Anticancer and Antiproliferative Effects

Against human cancer cell lines, indole phytoalexins consistently display anticancer and antiproliferative effects. While the specific impact of 5-Bromo-2-isopropylsulfonylpyridine requires more investigation, it falls within this broader category of potential cancer-fighting compounds .

Fluorescent Probes and Imaging Applications

Although not directly studied for this compound, the pyridine scaffold in 5-Bromo-2-isopropylsulfonylpyridine could be modified to create fluorescent probes. Such probes are valuable tools for biological imaging, allowing researchers to visualize specific cellular processes or molecular interactions .

properties

IUPAC Name

5-bromo-2-propan-2-ylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)8-4-3-7(9)5-10-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQVOIMTFMKMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(isopropylsulfonyl)pyridine

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-isopropylthiopyridine from Step 1 (2.03 g, 8.75 mmol) in tetrahydrofuran (50 ml) and methanol (25 ml) at 0° C. was added oxone (15.8 g, 25.8 mmol) and then saturated aqueous sodium bicarbonate (25 ml). The resulting mixture was stirred at room temperature for 6 hours. The mixture was quenched with aqueous sodium bicarbonate and partitioned between ethyl acetate and water. The crude product from the organic phase was chromatographed on silica gel eluting with 20% ethyl acetate in hexane to afford the 5-Bromo-2-isopropylsulfonylpyridine compound as a white solid.
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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